Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the pyrrolopyridine class. Its molecular formula is , and it has a molecular weight of 204.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
The compound can be sourced from various chemical suppliers, including Calpac Lab and Sigma-Aldrich, which provide it in high purity (minimum 97%) for research and industrial purposes . The CAS number for ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is 2816914-34-6, which helps in identifying it in chemical databases.
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate falls under the category of heterocyclic compounds, specifically classified as pyrrolopyridines. These compounds consist of a fused pyrrole and pyridine ring system, which contributes to their chemical reactivity and biological activity.
The synthesis of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can be approached through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting materials such as substituted pyridines and α-amino acids can be reacted to yield the desired pyrrolopyridine structure.
A typical synthetic route may involve:
These reactions often require careful control of temperature and pH to optimize yield and purity.
The molecular structure of ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate features a fused bicyclic system consisting of a five-membered pyrrole ring and a six-membered pyridine ring. The ethyl ester functional group at the carboxylic acid position enhances its solubility and reactivity.
CC(=O)N1C=CC2=C(N1)C=CC=C2
.Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can participate in various chemical reactions due to its electrophilic nature. Common reactions include:
These reactions typically require specific catalysts or reagents to facilitate the transformation while maintaining selectivity toward desired products.
The mechanism of action for ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate often involves interaction with biological targets such as enzymes or receptors. The presence of nitrogen atoms in the heterocyclic rings allows for hydrogen bonding and coordination with metal ions, which can influence biological activity.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often employed to confirm structural integrity and purity.
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has potential applications in:
This compound represents an interesting area of study within organic chemistry and pharmacology, warranting further exploration for its potential therapeutic benefits.
The pyrrolo[3,2-b]pyridine core is constructed through cyclization reactions that fuse pyrrole and pyridine rings. Key methods include:
Table 1: Cyclization Methods for Pyrrolo[3,2-b]pyridine Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Gould-Jacobs Cyclization | Ethanol, reflux, 8h | 75–80 | High (C6) |
Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 25°C, 2h | 85–90 | Moderate (C2/C6) |
Pd-Catalyzed Cyclization | Pd(OAc)₂, Xantphos, 100°C, 4h | 90–95 | High (C2) |
Introducing the ethyl carboxylate group at the C6 position requires precise regiocontrol:
Table 2: Esterification Methods for C6-Carboxylic Acid Intermediates
Method | Reagents | Yield (%) | Purity |
---|---|---|---|
Acid-Catalyzed | H₂SO₄, EtOH, reflux, 12h | 75–80 | >95% |
Mitsunobu | DIAD, PPh₃, EtOH, 0°C, 2h | 95–98 | >99% |
Carboxylative Coupling | Pd₂(dba)₃, CO, EtOH, 80°C | 85–88 | >98% |
Late-stage C–H functionalization diversifies the scaffold without decomposing the ester group:
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C4
Coupling Partner | Catalyst System | Base | Yield (%) |
---|---|---|---|
Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 95 |
Phenol | Pd(OAc)₂/Xantphos | K₂CO₃ | 88 |
Glycine Ethyl Ester | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 82 |
4-Bromoaniline | Pd₂(dba)₃/DavePhos | LiHMDS | 78 |
Protecting the pyrrole NH (position 1) is essential during functionalization:
Table 4: Protecting Groups for Pyrrolo[3,2-b]pyridine NH
Protecting Group | Installation Reagent | Deprotection Method | Compatibility |
---|---|---|---|
SEM | SEM-Cl, NaH, DMF | TFA/CH₂Cl₂ (1:1) | Pd catalysis, strong bases |
Benzyl | BnBr, K₂CO₃, acetone | Pd/C, H₂ (1 atm) | Acids, nucleophiles |
Tosyl | TsCl, NaOH, H₂O | Mg, MeOH | Oxidizing conditions |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2